methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxathiin-2-carboxylicacid,6-ethoxy-5,6-dihydro-,methylester,4-oxide,cis-(9CI) is a chemical compound with the molecular formula C8H12O5S and a molecular weight of 220.25 g/mol
Vorbereitungsmethoden
The synthesis of 1,4-Oxathiin-2-carboxylicacid,6-ethoxy-5,6-dihydro-,methylester,4-oxide,cis-(9CI) involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
1,4-Oxathiin-2-carboxylicacid,6-ethoxy-5,6-dihydro-,methylester,4-oxide,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Oxathiin-2-carboxylicacid,6-ethoxy-5,6-dihydro-,methylester,4-oxide,cis-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,4-Oxathiin-2-carboxylicacid,6-ethoxy-5,6-dihydro-,methylester,4-oxide,cis-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the inhibition or activation of certain enzymes, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,4-Oxathiin-2-carboxylicacid,6-ethoxy-5,6-dihydro-,methylester,4-oxide,cis-(9CI) can be compared with other similar compounds in the oxathiin family, such as:
1,4-Oxathiin-2-carboxylicacid,5,6-dihydro-: This compound lacks the ethoxy and methylester groups, which may result in different chemical properties and applications.
1,4-Oxathiin-2-carboxylicacid,6-ethoxy-5,6-dihydro-,methylester,4-oxide,trans-(9CI): The trans isomer may exhibit different reactivity and biological activity compared to the cis isomer.
Eigenschaften
CAS-Nummer |
193743-79-2 |
---|---|
Molekularformel |
C8H12O5S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-3-12-7-5-14(10)4-6(13-7)8(9)11-2/h4,7H,3,5H2,1-2H3/t7-,14+/m1/s1 |
InChI-Schlüssel |
QBUYOWFLRFAVLX-UOWDBTKRSA-N |
Isomerische SMILES |
CCO[C@H]1C[S@@](=O)C=C(O1)C(=O)OC |
SMILES |
CCOC1CS(=O)C=C(O1)C(=O)OC |
Kanonische SMILES |
CCOC1CS(=O)C=C(O1)C(=O)OC |
Synonyme |
1,4-Oxathiin-2-carboxylicacid,6-ethoxy-5,6-dihydro-,methylester,4-oxide,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.